molecular formula C8H12O B12366305 (3E,5Z)-Octadien-2-one-13C2

(3E,5Z)-Octadien-2-one-13C2

Cat. No.: B12366305
M. Wt: 126.17 g/mol
InChI Key: LWRKMRFJEUFXIB-GFYHTFSDSA-N
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Description

(3E,5Z)-Octadien-2-one-13C2: is a stable isotope-labeled compound, specifically labeled with carbon-13. This compound is a derivative of (3E,5Z)-Octadien-2-one, where two carbon atoms are replaced with the carbon-13 isotope. The labeling with carbon-13 makes it particularly useful in various scientific research applications, including studies involving metabolic pathways and reaction mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E,5Z)-Octadien-2-one-13C2 typically involves the incorporation of carbon-13 labeled precursors into the synthetic pathway of (3E,5Z)-Octadien-2-one. The specific synthetic routes and reaction conditions can vary, but generally involve:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of larger reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to produce the compound in bulk quantities while maintaining high purity and isotopic labeling accuracy .

Chemical Reactions Analysis

Types of Reactions

(3E,5Z)-Octadien-2-one-13C2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

(3E,5Z)-Octadien-2-one-13C2 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (3E,5Z)-Octadien-2-one-13C2 involves its incorporation into various chemical and biological pathways. The carbon-13 labeling allows researchers to track the movement and transformation of the compound through different reactions and processes. This helps in identifying molecular targets and understanding the pathways involved in its action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E,5Z)-Octadien-2-one-13C2 is unique due to its specific carbon-13 labeling, which makes it particularly valuable for isotopic tracing studies. This labeling provides detailed insights into reaction mechanisms and metabolic pathways that are not possible with non-labeled compounds .

Properties

Molecular Formula

C8H12O

Molecular Weight

126.17 g/mol

IUPAC Name

(3E,5Z)-(2,3-13C2)octa-3,5-dien-2-one

InChI

InChI=1S/C8H12O/c1-3-4-5-6-7-8(2)9/h4-7H,3H2,1-2H3/b5-4-,7-6+/i7+1,8+1

InChI Key

LWRKMRFJEUFXIB-GFYHTFSDSA-N

Isomeric SMILES

CC/C=C\C=[13CH]\[13C](=O)C

Canonical SMILES

CCC=CC=CC(=O)C

Origin of Product

United States

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